2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C20H27N5O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H27N5O/c1-22-8-10-23(11-9-22)16-20(26)25-14-12-24(13-15-25)19-7-6-17-4-2-3-5-18(17)21-19/h2-7H,8-16H2,1H3 |
InChI Key |
UDGSGDOZDCMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Starting with 4-methylpiperazine, which can be synthesized from piperazine and methylating agents.
Quinoline attachment: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the piperazine compound.
Final coupling: The final step involves coupling the two intermediates to form the target compound under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with piperazine and quinoline structures are often investigated for their therapeutic potential, including antimicrobial, antimalarial, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with quinoline structures can intercalate into DNA, inhibiting replication and transcription. Piperazine derivatives may interact with neurotransmitter receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Antipsychotic Activity
Biphenyl-piperazine ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity. QSAR models indicate that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antidopaminergic potency, suggesting that the target compound’s quinoline moiety may enhance blood-brain barrier penetration .
Antiparasitic Activity
Pyridine- and quinoline-based derivatives (e.g., UDO, UDD) inhibit CYP51, a critical enzyme in Trypanosoma cruzi.
Antiproliferative Activity
Sulfonylpiperazine ethanones (e.g., compounds 7n–7r) with tetrazole-thioether substituents show moderate activity against cancer cell lines (IC₅₀: 10–50 μM). The target compound lacks sulfonyl groups but retains the ethanone linker, which may balance lipophilicity and solubility for cytotoxicity .
Receptor-Specific Effects
Indole- and pyrazole-containing derivatives (e.g., 3f, 13) target 5-HT6 and acetylcholinesterase receptors. The target compound’s quinoline group could confer selectivity for serotonin or dopamine receptors, akin to atypical antipsychotics .
Biological Activity
The compound 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a synthetic derivative that combines piperazine and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features two piperazine rings and a quinoline moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine and quinoline have shown efficacy against various cancer cell lines. A related compound demonstrated moderate to significant efficacy against human breast cancer cells, with an IC50 value of 18 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 18 |
| Compound B | Lung Cancer | 25 |
| Compound C | Colon Cancer | 30 |
Neuroprotective Effects
The neuroprotective properties of quinoline derivatives are well-documented. Compounds that incorporate piperazine have been shown to act as dopamine D2/D3 receptor agonists, which may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
Table 2: Neuroprotective Activity of Piperazine Derivatives
| Compound | Receptor Binding Affinity (nM) | Effect |
|---|---|---|
| Compound D | D2: 57.7, D3: 1.21 | Agonist |
| Compound E | D2: 270, D3: 4.78 | Moderate Agonist |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Dopamine Receptors : The compound may exhibit selective binding to dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and motor control.
- PARP Inhibition : Similar compounds have been shown to inhibit PARP1 activity, which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells .
Study on Anticancer Activity
A study investigated the effects of a related piperazine derivative on breast cancer cells. The compound was tested at various concentrations (0.01 to 100 µM), showing a dose-dependent inhibition of cell proliferation. The most significant inhibition was observed at concentrations above 10 µM.
Neuroprotective Study
In another study focusing on neuroprotection, a quinoline-piperazine hybrid was evaluated for its ability to reduce oxidative stress in neuronal cell lines. The results indicated that the compound significantly decreased markers of oxidative damage compared to untreated controls.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone?
- Methodological Answer : The compound is typically synthesized via sequential nucleophilic substitution or coupling reactions. For example:
-
Step 1 : React quinolin-2-yl-piperazine with a ketone precursor (e.g., chloroacetyl chloride) to form the ethanone backbone.
-
Step 2 : Introduce the 4-methylpiperazine moiety via alkylation or acylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Key Reagents : Dichloromethane, ethyl acetate, and NaBH₄ for reductions; column chromatography (normal-phase or amine-functionalized silica) for purification .
Reaction Step Reagents/Conditions Yield Piperazine coupling K₂CO₃, acetonitrile, reflux 45–56% Purification Normal-phase chromatography (hexane → ethyl acetate) 44–56%
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, quinoline protons appear as doublets at δ 8.4–9.1 ppm, while piperazine methyl groups resonate at δ 2.2–3.1 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles, with R-factors < 0.035 for high precision .
Advanced Research Questions
Q. How can computational models resolve discrepancies in reported pharmacological activities?
- Methodological Answer :
-
Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., 5-HT receptors). Compare results with experimental IC₅₀ values to validate models .
-
QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. dichlorophenyl) with anti-tubercular activity. Adjust synthetic routes to prioritize high-scoring analogs .
Substituent Predicted Activity (pIC₅₀) Experimental Activity (pIC₅₀) 2-(Trifluoromethoxy)phenyl 7.36 7.39 3,5-Dichlorophenyl 7.77 7.49
Q. What strategies improve pharmacokinetic properties through structural modification?
- Methodological Answer :
-
LogP optimization : Replace hydrophobic groups (e.g., dichlorophenyl) with polar moieties (e.g., hydroxyphenyl) to enhance solubility. Evaluate via shake-flask assays .
-
Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation. Validate using liver microsome assays .
Modification LogP Reduction Microsomal Stability (t₁/₂) Hydroxyphenyl 1.2 >120 min Nitro group 0.8 90 min
Q. How can electrochemical methods elucidate reaction mechanisms during synthesis?
- Methodological Answer :
- Cyclic voltammetry : Identify oxidation potentials of intermediates (e.g., p-quinone imine at +0.8 V vs. Ag/AgCl). Use 2-mercaptobenzothiazole as a nucleophile to trap intermediates .
- Mechanistic analysis : Confirm Michael addition pathways via LC-MS detection of disubstituted products. Adjust pH (e.g., acetic acid) to stabilize reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
